molecular formula C18H15NO6S B2940665 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid CAS No. 1100698-39-2

2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid

Cat. No.: B2940665
CAS No.: 1100698-39-2
M. Wt: 373.38
InChI Key: IPETWCDAVZXYBU-UHFFFAOYSA-N
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Description

2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid is a complex organic compound featuring an anthracene core with sulfonamide and butanoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid typically involves multi-step organic reactions. One common route starts with the anthracene derivative, which undergoes oxidation to form 9,10-dioxo-9,10-dihydroanthracene. This intermediate is then reacted with sulfonamide under controlled conditions to introduce the sulfonamido group. Finally, the butanoic acid moiety is attached through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The anthracene core can be further oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the oxidation state of the anthracene core.

    Substitution: The sulfonamido and butanoic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroanthracenes.

Scientific Research Applications

Chemistry

In organic chemistry, 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The sulfonamido group is known for its bioactivity, and the compound’s structure can be modified to enhance its therapeutic properties. It may be investigated for anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications, including coatings and electronic materials.

Mechanism of Action

The mechanism by which 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamido group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of sulfonamido and butanoic acid groups.

    2,6-Anthraquinone dicarboxylic acid: Another anthracene derivative with different functional groups.

    9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde: Features an aldehyde group instead of sulfonamido and butanoic acid groups.

Uniqueness

2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[(9,10-dioxoanthracen-2-yl)sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6S/c1-2-15(18(22)23)19-26(24,25)10-7-8-13-14(9-10)17(21)12-6-4-3-5-11(12)16(13)20/h3-9,15,19H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPETWCDAVZXYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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